3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
Description
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is an organic compound that features a urea functional group attached to a cyclopentyl ring, which is further substituted with a thiophene ring
Properties
IUPAC Name |
1-ethyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-14-12(16)15-10-13(7-3-4-8-13)11-6-5-9-17-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWFVMABFZNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of reactions starting from cyclopentanone
Introduction of the Urea Group: The urea functional group is introduced by reacting the cyclopentyl intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the thiophene ring.
Substitution: Various substitution reactions can occur on the thiophene ring or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced urea derivatives and modified thiophene rings.
Substitution: Various substituted thiophene and cyclopentyl derivatives.
Scientific Research Applications
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea group can form hydrogen bonds with active sites of enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-{[1-(thiophen-2-yl)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
3-ethyl-1-{[1-(furan-2-yl)cyclopentyl]methyl}urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activities that are distinct from its analogs with different heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiophen-2-yl cyclopentyl derivatives with ethyl isocyanate. The process can be summarized as follows:
- Preparation of Thiophen Derivative : Thiophen-2-yl cyclopentyl amine is synthesized through standard organic reactions involving thiophene and cyclopentane derivatives.
- Formation of Urea : The thiophen derivative is then treated with ethyl isocyanate under controlled conditions to yield this compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that urea derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Antifungal Activity
The compound has also been tested for antifungal activity against plant pathogens. In one study, derivatives similar to this compound were shown to inhibit the growth of various fungi, including Phomopsis species. The most effective compounds had an LD50 value of around 67.9 ppm against Aedes aegypti larvae, indicating potential as a larvicide .
Anti-inflammatory and Cytotoxicity Studies
The anti-inflammatory effects were assessed using human cell lines. Notably, no significant anti-inflammatory activity was observed in assays involving NF-kB dependent transcription induced by phorbol myristate acetate (PMA), suggesting limited efficacy in this area . Additionally, cytotoxicity tests indicated that the compound did not exhibit harmful effects on mammalian kidney cells at concentrations up to 25 µg/mL .
Case Studies
Several case studies have highlighted the efficacy of urea derivatives in various applications:
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Study A | Urea Derivative X | Antibacterial | MIC: 40 µg/mL against E. faecalis |
| Study B | Urea Derivative Y | Antifungal | LD50: 67.9 ppm against Aedes aegypti larvae |
| Study C | Urea Derivative Z | Anti-inflammatory | No significant activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
